

# Crystal structure of Methyl 4-chloro-3-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 4-chloro-3-nitrobenzoate

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An In-depth Technical Guide to the Crystal Structure of **Methyl 4-chloro-3-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-chloro-3-nitrobenzoate** ( $C_8H_6ClNO_4$ ) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.<sup>[1]</sup> Its molecular architecture, particularly its solid-state conformation and the interplay of intermolecular forces, dictates its reactivity and physical properties. This guide provides a comprehensive analysis of its crystal structure, determined by single-crystal X-ray diffraction. We delve into the synthesis of high-purity crystalline material, the detailed methodology of its structural determination, and a thorough examination of its molecular geometry, including key intramolecular and intermolecular interactions that govern its crystal packing. This structural understanding is crucial for professionals in drug design and materials science, offering insights into how this versatile building block can be effectively utilized in the creation of complex target molecules.

## Introduction: The Significance of a Versatile Intermediate

**Methyl 4-chloro-3-nitrobenzoate** is a substituted aromatic ester with the IUPAC name **methyl 4-chloro-3-nitrobenzoate** and CAS Registry Number 14719-83-6.<sup>[2]</sup> Its structure is characterized by a benzene ring functionalized with a methyl ester group, a chloro group, and a

nitro group. This unique combination of functional groups makes it an exceptionally valuable precursor in organic synthesis.[1] The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, while the methyl ester provides a readily modifiable handle for further synthetic transformations.[3][4]

In the pharmaceutical industry, this compound serves as a key intermediate in the development of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its utility also extends to the agrochemical sector for the formulation of herbicides and pesticides and to materials science for producing specialty polymers.[1] A profound understanding of its three-dimensional structure is therefore not merely of academic interest; it provides a foundational basis for predicting its chemical behavior and for designing efficient synthetic pathways toward novel, high-value compounds.

## Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for X-ray diffraction analysis.

### Synthesis via Fischer Esterification

**Methyl 4-chloro-3-nitrobenzoate** is typically synthesized from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, through a Fischer esterification reaction. The causality behind this choice of reaction is its reliability and efficiency for converting carboxylic acids to methyl esters using methanol as both a reagent and a solvent, catalyzed by a strong acid like sulfuric acid.

Experimental Protocol:

- **Step 1: Reactant Setup.** 4-chloro-3-nitrobenzoic acid (0.174 mol) is suspended in methanol (150 ml) in a round-bottomed flask.[5] The mixture is cooled in an ice bath to 0°C to control the exothermic reaction upon acid addition.[5]
- **Step 2: Acid Catalysis.** Concentrated sulfuric acid (15 ml) is added slowly with continuous stirring.[5] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

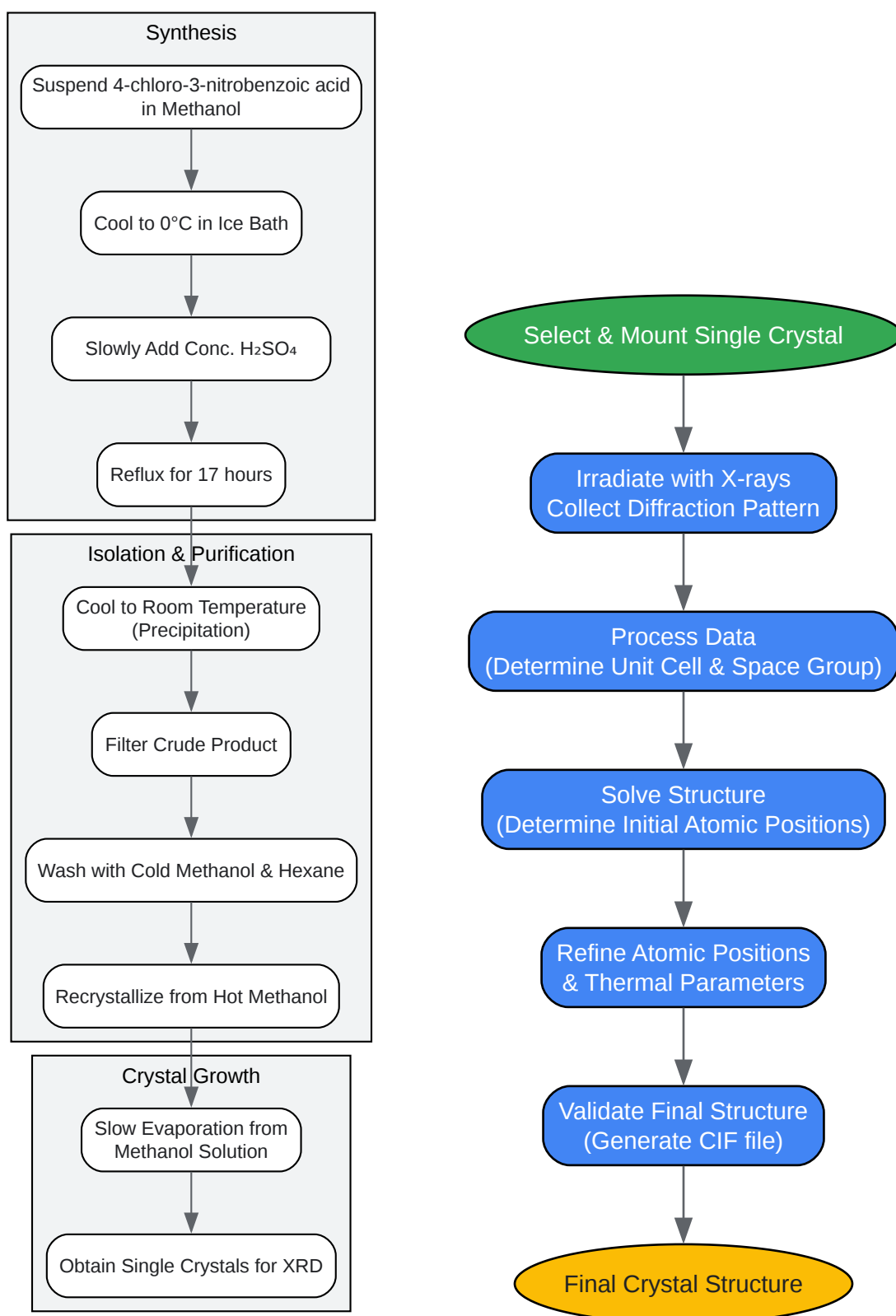
- Step 3: Reflux. The reaction mixture is heated to reflux and maintained for approximately 17 hours to drive the equilibrium towards the product side.[5]
- Step 4: Isolation of Crude Product. Upon cooling to room temperature, the product, being less soluble in the reaction medium, precipitates out.[5] The solid is collected by filtration and washed sequentially with cold methanol and hexane to remove unreacted starting material and non-polar impurities.[5] This process typically yields the methyl ester as a white solid with a high yield of around 85%.[5]

## Purification and Crystallization

The purity of the compound is paramount for obtaining high-quality crystals. The crude product is purified by recrystallization.

Experimental Protocol:

- Step 1: Recrystallization. The crude solid is dissolved in a minimum amount of hot methanol. The solution is then allowed to cool slowly to room temperature. This slow cooling process is critical as it allows for the ordered growth of crystals, excluding impurities from the lattice.
- Step 2: Single Crystal Growth. For X-ray diffraction, single crystals are grown by the slow evaporation of a methanol solution of the purified compound at room temperature.[5] This method allows for the formation of well-defined, defect-free crystals suitable for analysis. The resulting white crystals have a melting point in the range of 79-80 °C.[6]



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